N-(3,4,5-trimethoxyphenyl)glycinamide
Description
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) |
InChI Key |
ZJXIMBVHHSOGES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Glycine Intermediate
The most widely reported method involves protecting glycine’s α-amine with a tert-butoxycarbonyl (Boc) group, followed by carboxylic acid activation. For example, Boc-glycine is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3,4,5-trimethoxyaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the target compound.
Reaction Conditions
- Boc Protection : Boc₂O, NaOH, dioxane/H₂O, 0°C to RT, 12 h.
- Acyl Chloride Formation : SOCl₂, DCM, reflux, 2–4 h.
- Coupling : 3,4,5-Trimethoxyaniline, Et₃N, DCM, 0°C to RT, 6–8 h.
- Deprotection : TFA/DCM (1:1), 2 h.
Alternative Activation with T3P
Propylphosphonic anhydride (T3P) simplifies activation by enabling one-pot coupling. Boc-glycine and 3,4,5-trimethoxyaniline are combined with T3P in DMF, achieving 85% yield for the coupled intermediate. TFA-mediated deprotection affords the final product in >90% purity.
Advantages : Reduced side reactions, higher efficiency compared to traditional acyl chlorides.
Solid-Phase Synthesis Using Rink Amide Resin
Resin Functionalization
This method, adapted from antineoplastic prodrug synthesis, employs Rink Amide-MBHA resin. Glycine is loaded onto the resin via its C-terminus, followed by coupling with 3-nitro-4-fluorobenzoic acid. Subsequent nucleophilic aromatic substitution with 3,4,5-trimethoxyaniline and cleavage with TFA yields N-(3,4,5-trimethoxyphenyl)glycinamide.
Procedure
- Resin Loading : Fmoc-glycine-OH, DIC/HOBt, DMF, 2 h.
- Fmoc Deprotection : 20% piperidine/DMF.
- Coupling : 3-Nitro-4-fluorobenzoic acid, DIC/HOBt, DMF, 12 h.
- Substitution : 3,4,5-Trimethoxyaniline, Cs₂CO₃, DMSO, 60°C, 6 h.
- Cleavage : TFA/H₂O (95:5), 2 h.
Key Advantage : Scalability and ease of purification.
Direct Peptide Coupling with EDCI/HOBt
Carbodiimide-Mediated Amidation
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct coupling between glycine and 3,4,5-trimethoxyaniline. Boc-glycine, EDCI, and HOBt are stirred in DMF with the aniline, followed by deprotection.
Optimized Conditions
- Molar Ratio : 1:1.2 (glycine:aniline).
- Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, RT, 24 h.
- Deprotection : 4M HCl/dioxane, 2 h.
Comparative Efficiency
EDCI/HOBt outperforms other coupling agents (e.g., DCC) in minimizing racemization, critical for chiral purity.
Reductive Amination of Glyoxylamide
Two-Step Process
Glyoxylamide is condensed with 3,4,5-trimethoxyaniline under acidic conditions, followed by sodium cyanoborohydride (NaBH₃CN) reduction. This method, though less common, avoids carboxylic acid activation.
Reaction Steps
- Condensation : Glyoxylamide, 3,4,5-trimethoxyaniline, AcOH, MeOH, 12 h.
- Reduction : NaBH₃CN, MeOH, 0°C to RT, 6 h.
Limitation : Lower yield due to competing imine hydrolysis.
Analysis of Method Efficacy
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Protection-Activation | 65–78 | >95 | High |
| Solid-Phase | 72–80 | >90 | Moderate |
| EDCI/HOBt Coupling | 70–75 | 85–90 | High |
| Reductive Amination | 50–60 | 80–85 | Low |
Cost and Practicality
- Protection-Activation : Cost-effective for large-scale synthesis but requires multiple steps.
- Solid-Phase : High resin cost limits industrial use.
- EDCI/HOBt : Balanced cost and efficiency, preferred for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-trimethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of N-(3,4,5-trimethoxyphenyl)ethylamine.
Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxyphenyl bromide.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity.
Pathways Involved: It may modulate neurotransmitter levels and signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA)
- Structure : Acetamide core with a trifluoromethyl-benzothiazole substituent.
- Activity : Exhibits a pIC50 of 7.8 against CK-1δ kinase, with a GlideXP docking score of −3.78 kcal/mol. Designed analogues (CHC and DHC) showed improved binding, highlighting the impact of substituents on activity .
- Comparison : Unlike BTA, N-(3,4,5-trimethoxyphenyl)glycinamide lacks the benzothiazole group, which may reduce kinase affinity but improve solubility due to the glycinamide’s polar nature.
Combretastatin A-4 Prodrugs
- Structure: (Z)-stilbene core with 3,4,5-trimethoxyphenyl and phenol groups. Phosphate prodrugs (e.g., 1m, 1n) enhance water solubility.
- Activity : Potent tubulin polymerization inhibitors; sodium phosphate derivatives (1n) advanced to preclinical trials due to stability and solubility .
- Comparison : The glycinamide derivative’s lack of a stilbene backbone may limit tubulin targeting but could reduce toxicity associated with combretastatin’s vascular-disrupting effects.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
- Structure : Acetamide linked to indole and trimethoxyphenyl groups.
- Activity : Demonstrated in vitro anticancer activity via tubulin inhibition, with pyrazole-substituted variants showing enhanced efficacy .
Herbicidal Activity
- Trimethoxyphenyl-Containing Compounds : Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., R = 3,4,5-trimethoxyphenyl in ) showed moderate herbicidal activity against rape (Brassica napus), with weak effects on barnyard grass.
- Inference: The glycinamide derivative’s polar group may enhance soil mobility, improving herbicidal efficacy compared to non-polar analogues .
Anticancer Activity
- Tubulin Inhibitors : Compounds like N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzenesulfonamide () and combretastatin derivatives () inhibit microtubule assembly.
- Inference : The glycinamide’s hydrogen-bonding capability could mimic sulfonamide or phosphate groups in established inhibitors, but its smaller size may limit hydrophobic interactions critical for tubulin binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
